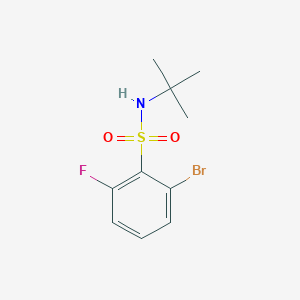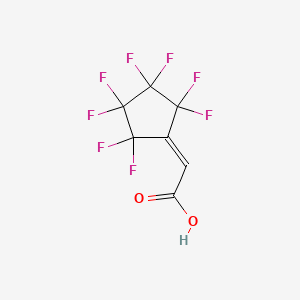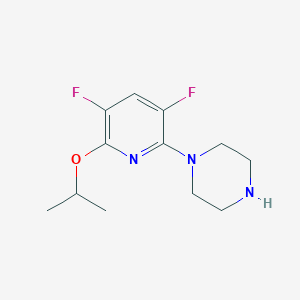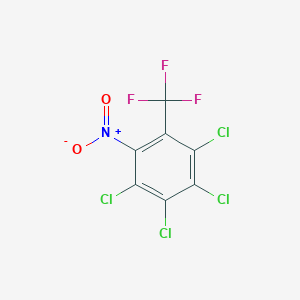
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol (2-BTFEP) is a unique compound with a range of potential applications in scientific research. It is a halogenated phenol, a member of the phenol family, and is composed of a benzene ring with one hydroxyl group and two bromine atoms. 2-BTFEP is a colorless liquid at room temperature and is soluble in both water and organic solvents. It is known for its stability and low volatility, making it an ideal compound for research applications.
Aplicaciones Científicas De Investigación
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has a wide range of potential applications in scientific research. It has been used in a variety of studies, including the synthesis of new compounds, the study of cellular processes, and the development of new drugs. It has also been used in the study of enzyme kinetics, protein-ligand interactions, and the design of fluorescent probes.
Mecanismo De Acción
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is known to interact with a variety of proteins, nucleic acids, and other biomolecules. It has been shown to interact with amino acids, proteins, and enzymes, as well as DNA and RNA. Through its interactions with these molecules, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has been shown to have a range of effects on cellular processes, including gene expression, protein synthesis, and signal transduction.
Biochemical and Physiological Effects
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it has been shown to interfere with the activity of enzymes involved in signal transduction, DNA replication, and cell proliferation. Furthermore, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has been shown to modulate the expression of genes involved in cellular processes, such as apoptosis and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a low volatility and a relatively low cost. Additionally, it is soluble in both water and organic solvents, making it an ideal compound for use in a variety of experiments. However, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is also known to be toxic and should be handled with caution.
Direcciones Futuras
Given its potential applications in scientific research, 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol is an ideal compound for further exploration. Future research could focus on the development of new compounds based on 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol, as well as the further investigation of its biochemical and physiological effects. Additionally, further research could explore the use of 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol as a fluorescent probe for the study of cellular processes. Finally, research could focus on the development of methods for the synthesis of new compounds based on 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol.
Métodos De Síntesis
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol can be synthesized by a two-step process. First, a reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with paraformaldehyde in the presence of a strong base such as potassium hydroxide is conducted. This reaction yields 2-bromo-1,1,2,2-tetrafluoroethyl phenol. The second step involves the addition of a strong acid such as hydrochloric acid to the reaction mixture, which yields 2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol.
Propiedades
IUPAC Name |
2-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-8(12,13)7(10,11)5-3-1-2-4-6(5)14/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPODZYASXWWSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)Br)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-1,1,2,2-tetrafluoroethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

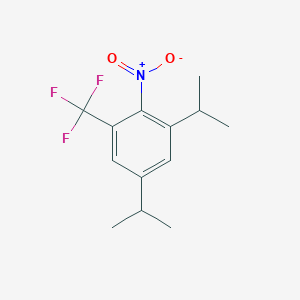
![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)
